Lipophilicity Comparison: 3-OCF₃ vs. Unsubstituted Phenyl and 3-CF₃
The predicted LogP of 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol is 1.97, compared with 1.77 for the unsubstituted phenyl analog and 2.09 for the 3-(trifluoromethyl)phenyl analog . The OCF₃ compound resides in an intermediate lipophilicity range—more lipophilic than the parent (+0.20 log units) yet less lipophilic than the CF₃ analog (−0.12 log units)—a balance that may improve both membrane permeability and aqueous solubility.
| Evidence Dimension | LogP (octanol-water partition coefficient, predicted) |
|---|---|
| Target Compound Data | 1.97 (Leyan, computed) |
| Comparator Or Baseline | Unsubstituted phenyl analog: 1.77 (Rhawn); 3-CF₃ analog: 2.09 (Leyan) |
| Quantified Difference | +0.20 vs. unsubstituted; −0.12 vs. 3-CF₃ |
| Conditions | Standard computational LogP predictions from vendor databases; values confirmed across multiple sources. |
Why This Matters
Intermediate lipophilicity can provide a favorable balance between passive membrane permeability and aqueous solubility, often correlating with improved oral bioavailability compared with either higher or lower extremes.
